molecular formula C22H21N7O B2754928 (4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 920262-16-4

(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B2754928
CAS No.: 920262-16-4
M. Wt: 399.458
InChI Key: YAJIQXQZOOLLIQ-UHFFFAOYSA-N
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Description

(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone: is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. One common approach is the cyclization of aminopyrimidines with phenylhydrazine derivatives under acidic conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process[{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of the triazolo[4,5-d]pyrimidine core, which can be further modified for specific applications.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its antimicrobial and antifungal properties.

  • Medicine: : Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

  • Industry: : It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the triazolo[4,5-d]pyrimidine core and the m-tolyl group. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidines: : These compounds share a similar heterocyclic structure but differ in their substitution patterns.

  • Triazolo[4,3-a]pyrazines: : These compounds also contain a triazole ring but have a different core structure.

Properties

IUPAC Name

(3-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-16-6-5-7-17(14-16)22(30)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJIQXQZOOLLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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